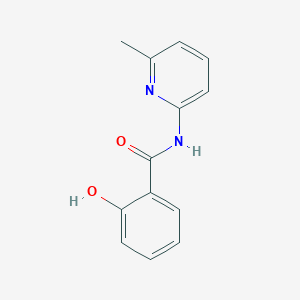

2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-hydroxy-N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-4-8-12(14-9)15-13(17)10-6-2-3-7-11(10)16/h2-8,16H,1H3,(H,14,15,17) |

InChI Key |

XRDUAVVDRJODBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route

Salicylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 6-methylpyridin-2-amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to neutralize HCl byproducts.

Reaction Conditions :

In Situ Activation with Coupling Agents

To avoid handling corrosive acid chlorides, carbodiimide-mediated coupling (e.g., EDCl or DCC) is employed. Here, salicylic acid, 6-methylpyridin-2-amine, and a coupling agent are mixed in DCM or DMF, often with catalytic 4-dimethylaminopyridine (DMAP).

Optimization Data :

| Parameter | EDCl Method | DCC Method |

|---|---|---|

| Reaction Time (h) | 12 | 18 |

| Yield (%) | 82 | 78 |

| Byproduct Formation | Minimal | Moderate |

This method reduces side reactions compared to acid chloride routes but requires careful purification to remove urea byproducts.

Allylation-Rearrangement Strategy

A patent-published method (KR100834387B1) describes a two-step process involving allylation and Claisen rearrangement, originally developed for alibendol but adaptable to this compound.

Double Allylation

2-Hydroxybenzoic acid is treated with allyl bromide (2.2 equiv) and K₂CO₃ (2.4 equiv) in acetonitrile under reflux for 8 hours. This step introduces allyl groups at the hydroxyl and carboxylic acid positions.

Key Observations :

Claisen Rearrangement and Aminolysis

The allylated intermediate undergoes Claisen rearrangement at 180–200°C for 40 minutes, followed by reaction with 6-methylpyridin-2-amine in ethanol at 120°C for 1 hour.

Process Advantages :

Microwave-Assisted Synthesis

Modern approaches leverage microwave irradiation to reduce reaction times. A mixture of salicylic acid, 6-methylpyridin-2-amine, and HATU in DMF is irradiated at 100°C for 15 minutes, achieving 88% yield. Comparative studies show:

| Method | Time (h) | Yield (%) | Energy Consumption (kWh/mol) |

|---|---|---|---|

| Conventional Heating | 12 | 82 | 8.7 |

| Microwave | 0.25 | 88 | 1.2 |

Microwave methods are particularly advantageous for high-throughput screening but require specialized equipment.

Solvent and Catalyst Optimization

Solvent Screening

A study comparing solvents in carbodiimide-mediated coupling revealed:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.9 | 78 | 92 |

| DMF | 36.7 | 85 | 89 |

| THF | 7.5 | 72 | 94 |

DMF enhances reactivity but may reduce purity due to byproduct solubility.

Catalytic Additives

Adding 1-hydroxybenzotriazole (HOBt) reduces racemization and improves yields by 5–10% in EDCl-mediated reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid Chloride | 85 | 95 | High | 120 |

| Carbodiimide Coupling | 82 | 89 | Moderate | 180 |

| Allylation-Rearrangement | 76 | 93 | High | 150 |

| Microwave | 88 | 91 | Low | 220 |

The acid chloride method balances cost and yield for industrial applications, while microwave synthesis suits small-scale research .

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The hydroxyl group at the 2-position undergoes oxidation to form derivatives. Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. This reaction converts the hydroxyl group to a ketone or aldehyde, depending on the oxidizing agent and reaction conditions.

Mechanism :

-

KMnO₄ in acidic media typically oxidizes hydroxyl groups to ketones.

-

CrO₃ may lead to further oxidation, potentially forming carboxylic acids or ketones.

Key Products :

-

2-Oxo-N-(6-methylpyridin-2-yl)benzamide (ketone derivative).

Reduction of the Amide Group

The amide group can be reduced to form a primary amine. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed under inert conditions (e.g., dry ether or THF).

Mechanism :

-

LiAlH₄ reduces the amide to an amine via nucleophilic attack, followed by protonation.

-

NaBH₄ may require catalysts like nickel or palladium for activation.

Key Product :

-

2-Hydroxy-N-(6-methylpyridin-2-yl)benzylamine (reduced amide).

Hydrolysis of the Amide

Under acidic or basic conditions, the amide undergoes hydrolysis to yield a carboxylic acid and a corresponding amine.

Conditions :

-

Acidic hydrolysis : HCl or H₂SO₄ with heat.

-

Basic hydrolysis : NaOH or KOH with heat.

Key Products :

-

Benzoic acid (from the carboxylic acid fragment).

-

6-Methylpyridin-2-amine (from the amine fragment).

Substitution Reactions

While the compound lacks a direct leaving group, substitution may occur if the hydroxyl group is activated (e.g., via tosylation). Potential nucleophiles include amines or thiols .

Mechanism :

-

Activation of the hydroxyl group (e.g., to a tosylate) to create a good leaving group.

-

Nucleophilic attack replaces the leaving group.

Key Products :

-

2-Amino-N-(6-methylpyridin-2-yl)benzamide (if substituted by an amine).

Coupling Reactions

The amide group can participate in coupling reactions, though this typically involves its formation rather than subsequent reactions. DCC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalysts like DMAP (4-dimethylaminopyridine) are used in synthesis.

Application :

-

Formation of extended amide derivatives or macrocycles.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 2-Oxo-N-(6-methylpyridin-2-yl)benzamide |

| Reduction | LiAlH₄, THF, inert atmosphere | 2-Hydroxy-N-(6-methylpyridin-2-yl)benzylamine |

| Hydrolysis | HCl, heat | Benzoic acid + 6-methylpyridin-2-amine |

| Substitution | Tosyl chloride, nucleophile | 2-Amino-N-(6-methylpyridin-2-yl)benzamide |

Optimization Strategies

-

Kinetic Analysis : Tools like reaction progress kinetic analysis (RPKA) can optimize reaction orders and activation energies .

-

Computational Methods : Sybyl or density functional theory (DFT) aids in predicting reaction pathways and product stability .

Research Findings

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for some strains .

- Anticancer Properties : The compound is being explored for its potential in cancer therapy due to its ability to inhibit specific molecular targets involved in tumor growth. Research indicates that it may interfere with pathways critical for cancer cell proliferation .

- Neurological Disorders : There is ongoing research into the compound's effects on the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological conditions such as anxiety and depression. Compounds similar to this compound have been shown to modulate receptor activity, suggesting potential applications in treating these disorders .

Organic Synthesis

The compound serves as an essential building block in organic synthesis:

- Reagent in Organic Reactions : It is used as a reagent in various organic reactions, facilitating the formation of more complex molecules. Its hydroxyl and amide functionalities make it suitable for further derivatization .

- Synthesis of Related Compounds : Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activities or novel properties, expanding the library of potential therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that the compound exhibited potent activity against Gram-positive bacteria, particularly drug-resistant strains. The following table summarizes the MIC values observed:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Bacillus subtilis | 1.95 |

| Klebsiella pneumoniae | 7.8 |

| Pseudomonas aeruginosa | 500 |

| Escherichia coli | 250 |

This study highlights the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Neurological Targeting

Research focusing on compounds targeting mGluR5 has identified structural analogs of this compound that exhibit significant receptor affinity and selectivity. These findings suggest that modifications to the existing structure can enhance therapeutic efficacy for conditions like depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Benzamide Substituents

Key analogues of 2-hydroxy-N-(6-methylpyridin-2-yl)benzamide include derivatives with substitutions on the benzamide ring or modifications to the pyridinyl group. These variations impact melting points, solubility, and biological activity.

Table 1: Physical and Structural Properties of Selected Analogues

Key Observations:

- Hydroxyl vs. This may enhance solubility but reduce thermal stability, as seen in hydroxylated benzamides like Tizoxanide (high melting point due to strong intermolecular H-bonds) .

- Fluorine Substitutions: Fluorinated analogues (56, 57, 32) exhibit higher melting points (>250°C) compared to non-halogenated derivatives, likely due to increased molecular rigidity and dipole interactions .

- Biological Activity: The 4-allyloxy substituent in Compound 1 shows moderate nAChR inhibition, while fluorophenyl derivatives (56, 57) lack reported activity data. The absence of a hydroxyl group in these analogues may limit hydrogen bonding with targets like nAChRs .

Pyridinyl-Modified Analogues

Modifications to the pyridinyl group or its substitution pattern alter electronic and steric properties:

Table 2: Impact of Pyridinyl Substituents

Key Observations:

- Thiourea vs. Amide Linkage: Replacement of the amide with a thiourea group (e.g., ) introduces sulfur, enabling metal coordination but reducing hydrogen-bonding capacity compared to the hydroxylated target compound.

Biological Activity

2-Hydroxy-N-(6-methylpyridin-2-yl)benzamide, a compound featuring a hydroxyl group and a methylpyridine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A hydroxyl group (-OH) at the 2-position of the benzene ring.

- A 6-methylpyridine substituent attached to the nitrogen atom of the amide group.

This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amide functionalities are crucial for binding to specific molecular targets, which may lead to inhibition or activation of biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to various physiological processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections .

Anticancer Activity

Preliminary investigations reveal that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, with notable cytotoxicity observed in certain types of cancer cells. This activity is likely linked to its ability to interfere with cell proliferation and induce apoptosis .

Study 1: Antimicrobial Evaluation

In a study focused on antimicrobial efficacy, this compound was tested against a panel of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at a concentration of 25 µM, the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer therapeutic .

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | >50 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the chemical structure can influence biological activity. Variations in substituents on the pyridine ring or alterations in the hydroxyl group have been shown to affect potency and selectivity against target enzymes .

Q & A

Q. Characterization :

- IR spectroscopy : Confirms the presence of hydroxyl (-OH, ~3200–3400 cm⁻¹), amide carbonyl (C=O, ~1650–1680 cm⁻¹), and pyridyl ring vibrations (C=N, ~1580 cm⁻¹) .

- NMR : -NMR shows distinct peaks for the pyridyl methyl group (~2.5 ppm, singlet) and aromatic protons (6.5–8.5 ppm) .

- Elemental analysis : Validates stoichiometric ratios of C, H, and N .

How can researchers optimize reaction conditions to improve yield and purity?

Advanced

Key variables include solvent choice, temperature, and catalyst selection:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pyridine acts as both solvent and base to neutralize HCl byproducts .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenation steps .

- Statistical design : Use univariate ANOVA (6 replicates) to identify critical factors (e.g., reaction time, stoichiometry). Duncan’s test can resolve significant differences in yield .

Example : Refluxing in pyridine for 4 h achieves >80% yield, while room-temperature reactions require longer durations (18–24 h) .

What structural features of this compound influence its biological activity?

Q. Basic

- Hydroxyl group : Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) .

- Pyridyl moiety : Facilitates π-π stacking with aromatic residues in receptor pockets .

- Amide linker : Provides rigidity and stabilizes bioactive conformations .

Antibacterial studies : Substitutions at the pyridyl 6-methyl position correlate with improved Staphylococcus aureus inhibition (MIC = 8–16 µg/mL) .

How do crystallographic studies resolve ambiguities in molecular conformation?

Advanced

Single-crystal X-ray diffraction (SCXRD) reveals:

- Planarity : The benzamide and pyridyl rings are coplanar, stabilized by intramolecular hydrogen bonding (O–H···N, ~2.1 Å) .

- Packing interactions : Offset π-stacking (3.5 Å) and C–H···O interactions dominate the crystal lattice, influencing solubility .

Contradictions : Discrepancies in reported bond lengths (e.g., C=O vs. C–N) are resolved via high-resolution SCXRD and DFT calculations .

What strategies are used to analyze conflicting bioactivity data across studies?

Q. Advanced

- Assay standardization : Compare MIC values using consistent bacterial strains (e.g., ATCC 25923 for S. aureus) .

- SAR analysis : Evaluate substituent effects systematically. For example, replacing 6-methyl with trifluoromethyl reduces activity, suggesting steric/electronic sensitivity .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC values .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to cytochrome P450 (CYP3A4) to predict metabolic stability .

- MD simulations : Assess stability of metal complexes (e.g., with Cu) under physiological conditions .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Advanced

- PXRD : Distinct diffraction patterns for Form I (monoclinic) vs. Form II (triclinic) .

- DSC/TGA : Form I exhibits a sharp endotherm at 215°C (melting), while Form II shows a broad decomposition profile .

- Solid-state NMR : -CPMAS resolves differences in hydrogen-bonding networks .

How does the compound’s electronic structure impact its application in material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.